5-Bromo-2-benzyloxy-6-methylpyridine: A Technical Guide for Drug Discovery Professionals
5-Bromo-2-benzyloxy-6-methylpyridine: A Technical Guide for Drug Discovery Professionals
CAS Number: 126717-60-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-benzyloxy-6-methylpyridine is a halogenated and benzylated pyridine derivative that serves as a key intermediate in organic synthesis. Its structural features, particularly the presence of a reactive bromine atom and a versatile benzyloxy group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the potential applications of 5-Bromo-2-benzyloxy-6-methylpyridine in the field of drug discovery, with a focus on its role as a precursor for kinase inhibitors.
Core Properties
While specific experimental data for 5-Bromo-2-benzyloxy-6-methylpyridine is not widely published, its fundamental properties can be derived from its chemical structure and data available from commercial suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂BrNO | [1] |
| Molecular Weight | 278.14 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage | Room Temperature, in a dry, sealed container | [1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
Note: Detailed experimental values for melting point, boiling point, and spectral data are not consistently available in the public domain. Researchers should rely on analytical data from their specific batches of this compound. For comparison, the related compound 5-Bromo-2-methylpyridine is a solid with a melting point of 32-36 °C.
Synthesis and Experimental Protocols
Plausible Synthetic Route: Williamson Ether Synthesis
The synthesis would likely proceed in two main steps:
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Synthesis of the Precursor: 5-Bromo-6-methylpyridin-2-ol. This can be synthesized from commercially available starting materials through methods such as the diazotization of 2-amino-5-bromo-6-methylpyridine followed by hydrolysis.
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Benzylation: The reaction of 5-Bromo-6-methylpyridin-2-ol with benzyl bromide in the presence of a suitable base to form the desired ether.
Detailed Experimental Protocol (Plausible Method)
Materials:
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5-Bromo-6-methylpyridin-2-ol
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Benzyl bromide
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Sodium hydride (NaH) or a milder base such as potassium carbonate (K₂CO₃)
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Anhydrous N,N-dimethylformamide (DMF) or acetone as the solvent
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Deprotonation: To a solution of 5-Bromo-6-methylpyridin-2-ol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. If using potassium carbonate, the reaction is typically performed in acetone at reflux.
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Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
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Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-Bromo-2-benzyloxy-6-methylpyridine.
Diagram of the Synthetic Workflow:
Applications in Drug Discovery
Halogenated pyridines are established as valuable scaffolds in medicinal chemistry. The bromine atom in 5-Bromo-2-benzyloxy-6-methylpyridine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The 2-benzyloxy-6-methylpyridine core is a common feature in molecules designed to target protein kinases.[2] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3] Small molecule kinase inhibitors that compete with ATP for binding to the kinase active site often incorporate heterocyclic scaffolds like the one provided by this intermediate.[4]
Role as a Kinase Inhibitor Precursor
The general strategy for utilizing 5-Bromo-2-benzyloxy-6-methylpyridine in the synthesis of kinase inhibitors involves:
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Cross-Coupling: Reaction at the bromine position to introduce a larger, often aromatic or heteroaromatic, moiety. This group can be designed to interact with specific regions of the kinase active site.
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Debenzylation: Removal of the benzyl protecting group to reveal the 2-hydroxypyridine or 2-pyridone tautomer. This is often a key step as the resulting N-H or O-H group can form critical hydrogen bond interactions with the "hinge" region of the kinase.
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Further Functionalization: Modification of other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
Representative Signaling Pathway: MAPK/ERK Pathway
Given the prevalence of pyridine-based scaffolds in oncology drug discovery, a relevant signaling pathway to consider is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is frequently hyperactivated in cancer and is a major target for kinase inhibitors.[5]
Diagram of the MAPK/ERK Signaling Pathway:
In this pathway, a kinase inhibitor derived from a precursor like 5-Bromo-2-benzyloxy-6-methylpyridine could be designed to target key kinases such as Raf or MEK, thereby blocking the downstream signaling that leads to aberrant cell proliferation and survival.
Conclusion
5-Bromo-2-benzyloxy-6-methylpyridine is a valuable chemical intermediate with significant potential in drug discovery and development. While detailed physicochemical data for this specific compound is sparse, its structural motifs are highly relevant to the synthesis of biologically active molecules, particularly small molecule kinase inhibitors. The synthetic accessibility and the versatility of its reactive handles make it an attractive starting point for the generation of novel therapeutic candidates. Further research into the synthesis and application of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. 126717-60-0|5-Bromo-2-benzyloxy-6-methylpyridine|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
